DL-Aspartic-2,3,3-d3 Acid

Overview

Description

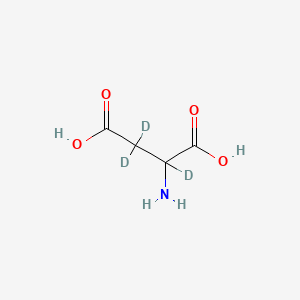

DL-Aspartic-2,3,3-d3 Acid is a deuterated form of DL-Aspartic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties. The molecular formula of this compound is HO2CCD2CD(NH2)CO2H, and it has a molecular weight of 136.12 .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Aspartic-2,3,3-d3 Acid can be synthesized through the deuteration of DL-Aspartic Acid. The process involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source such as deuterium oxide (D2O) and a catalyst to facilitate the exchange.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas or deuterated solvents. The reaction conditions are optimized to achieve high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions: DL-Aspartic-2,3,3-d3 Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxaloacetic acid.

Reduction: Reduction reactions can convert it into aspartate derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

Oxidation: Oxaloacetic acid.

Reduction: Aspartate derivatives.

Substitution: Amides or esters of aspartic acid.

Scientific Research Applications

DL-Aspartic-2,3,3-d3 Acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of aspartic acid.

Biology: Studied for its role in metabolic pathways and neurotransmission.

Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.

Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of DL-Aspartic-2,3,3-d3 Acid involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated aspartic acid. It interacts with enzymes and receptors involved in amino acid metabolism and neurotransmission. The presence of deuterium can alter the kinetic isotope effects, providing insights into reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

DL-Aspartic-2,3,3-d3 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

L-Aspartic Acid-2,3,3-d3: A deuterated form of L-Aspartic Acid.

DL-Aspartic Acid-1-13C: A carbon-13 labeled form of DL-Aspartic Acid.

L-Aspartic Acid-4-13C: Another carbon-13 labeled variant of L-Aspartic Acid.

DL-Malic Acid-2,3,3-d3: A deuterated form of DL-Malic Acid.

These compounds are used in various research applications, but this compound is particularly valuable for studies involving deuterium isotope effects and metabolic tracing.

Biological Activity

Overview

DL-Aspartic-2,3,3-d3 Acid is a deuterium-labeled derivative of D-aspartic acid, an amino acid known for its involvement in various physiological processes, particularly in the endocrine and central nervous systems. The unique isotopic labeling of this compound allows for advanced tracing and analysis in biochemical studies, enhancing our understanding of its biological activities.

- Molecular Formula : C₆H₆D₃NO₅

- Molecular Weight : 178.16 g/mol

- CAS Number : 89829-69-6

This compound primarily interacts with N-methyl-D-aspartate receptors (NMDARs) in the brain, which are crucial for neuroplasticity and cognitive functions. It also influences the secretion of several hormones by acting on the hypothalamus and pituitary gland. Key hormones affected include:

- Prolactin

- Oxytocin

- Melatonin

- Testosterone

The compound enhances testosterone synthesis through several mechanisms:

- Increasing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.

- Stimulating luteinizing hormone (LH) release from the pituitary gland.

- Enhancing human chorionic gonadotropin (hCG)-stimulated testosterone production in Leydig cells .

Hormonal Effects

Research indicates that this compound can significantly impact testosterone levels. A systematic review showed that while animal studies consistently report increases in testosterone levels with D-aspartic acid supplementation, human studies yield mixed results .

A notable study involving resistance-trained men demonstrated that a daily dose of 6 grams led to significant reductions in total and free testosterone levels after two weeks . This contrasts with previous findings where lower doses were associated with increased testosterone levels.

In Vitro Studies

In vitro experiments have shown that this compound can enhance testosterone synthesis in rat Leydig cells via:

- Activation of adenylate cyclase.

- Increased expression of StAR (Steroidogenic Acute Regulatory protein), which facilitates cholesterol transport into mitochondria for steroidogenesis .

Case Studies

- Human Supplementation Study :

- Animal Model Studies :

Comparative Analysis

To better understand the uniqueness of this compound compared to other related compounds, a comparative table is provided below:

| Compound | Structure Type | Biological Role | Unique Features |

|---|---|---|---|

| D-Aspartic Acid | Non-labeled | Neurotransmission and hormone release | Commonly studied for testosterone effects |

| L-Aspartic Acid | Non-labeled | Protein synthesis | More prevalent in nature |

| DL-Aspartic Acid | Racemic mixture | Neurotransmission | Combination effects |

| This compound | Deuterium-labeled | Hormonal regulation and neurotransmission | Precise metabolic tracking |

Properties

IUPAC Name |

2-amino-2,3,3-trideuteriobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677377 | |

| Record name | (2,3,3-~2~H_3_)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-75-4 | |

| Record name | (2,3,3-~2~H_3_)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.